LY2562175
Vue d'ensemble
Description
TERN-101 est un agoniste du récepteur X des farnésyles (FXR) non acide biliaire, à distribution hépatique, développé par Terns Pharmaceuticals. Il est principalement étudié pour son potentiel dans le traitement de la stéatohépatite non alcoolique (NASH), une forme grave de maladie du foie gras .
Applications De Recherche Scientifique
TERN-101 has shown promise in various scientific research applications, particularly in the field of liver diseases:
Non-Alcoholic Steatohepatitis (NASH): TERN-101 is being investigated for its potential to treat NASH by reducing liver steatosis, inflammation, ballooning, and fibrosis.
Liver Inflammation and Fibrosis: Clinical trials have demonstrated significant improvements in liver inflammation and fibrosis markers in patients treated with TERN-101.
Combination Therapy: TERN-101 is also being explored in combination with other agents, such as thyroid hormone receptor beta (THR-β) agonists, to enhance its therapeutic effects.
Mécanisme D'action
Target of Action
LY2562175, also known as TERN-101, is a potent and selective agonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis .
Mode of Action
This compound interacts with FXR by promoting its transcriptional activation . It also promotes the recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 . This interaction results in the modulation of gene expression related to lipid metabolism .
Biochemical Pathways
The activation of FXR by this compound affects various biochemical pathways. Primarily, it influences the metabolism of bile acids, lipids, and glucose . The modulation of these pathways can lead to significant changes in the levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable for once-daily dosing in humans . The compound is absorbed, metabolized, and eliminated from the body in a manner that allows for sustained action . The study of its plasma concentrations over time has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of this compound leads to a decrease in serum cholesterol and triglycerides, and an increase in HDL . This lipid modulation is beneficial in conditions like non-alcoholic steatohepatitis (NASH), where dysregulated lipid metabolism is a key feature . Moreover, this compound has shown hepatoprotective effects in preclinical species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other medications, and individual genetic variations that can affect drug metabolism . .
Analyse Biochimique
Biochemical Properties
LY2562175 promotes transcriptional activation of human FXR in a cell-based co-transfection assay with an EC50 of 193 nM . It also promotes recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 with a relative EC50 of 121 nM . This interaction suggests that this compound may play a role in modulating the activity of FXR and its downstream targets, which include various enzymes, proteins, and other biomolecules involved in lipid metabolism .
Cellular Effects
This compound has been shown to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species . This suggests that this compound can influence cell function by modulating lipid metabolism. It may also impact cell signaling pathways and gene expression related to lipid metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic activity on the FXR . By binding to the FXR, this compound can influence the transcription of genes regulated by this receptor, leading to changes in the production of proteins involved in lipid metabolism . This includes changes in gene expression related to the synthesis and transport of bile acids, cholesterol, and triglycerides .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause a dose-dependent decrease in serum cholesterol and serum triglycerides . At a dose of 10 mg/kg, the decrease in cholesterol with this compound is 80% below vehicle-treated animals, and the decrease in serum triglycerides is 76% from the control group .
Metabolic Pathways
This compound is involved in the modulation of the FXR pathway, which plays a crucial role in the regulation of bile acid synthesis and transport, as well as lipid metabolism
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles spécifiques de TERN-101 sont exclusives et non divulguées publiquement. On sait que Terns Pharmaceuticals a mené des recherches et un développement intensifs pour optimiser la synthèse et la production de TERN-101 .
Analyse Des Réactions Chimiques
TERN-101, en tant qu'agoniste du FXR, interagit principalement avec le récepteur X des farnésyles dans le foie. Le composé subit diverses réactions biochimiques, notamment :
Activation du FXR : TERN-101 se lie au FXR et l'active, ce qui conduit à la régulation de la synthèse des acides biliaires, du métabolisme des lipides, de l'inflammation et de la fibrose.
Inhibition de la 7α-hydroxy-4-cholestén-3-one (7α-C4) : Cet intermédiaire dans la biosynthèse du cholestérol est considérablement réduit lors de l'activation du FXR par TERN-101.
Augmentation du facteur de croissance des fibroblastes 19 (FGF19) : L'activation du FXR par TERN-101 conduit à une augmentation du FGF19, qui régule la synthèse des acides biliaires et le métabolisme du glucose et des lipides.
Applications de la recherche scientifique
TERN-101 s'est révélé prometteur dans diverses applications de recherche scientifique, en particulier dans le domaine des maladies du foie :
Stéatohépatite non alcoolique (NASH) : TERN-101 est étudié pour son potentiel à traiter la NASH en réduisant la stéatose hépatique, l'inflammation, le ballonnement et la fibrose.
Inflammation et fibrose du foie : Des essais cliniques ont démontré des améliorations significatives des marqueurs d'inflammation et de fibrose du foie chez les patients traités par TERN-101.
Thérapie combinée : TERN-101 est également étudié en association avec d'autres agents, tels que les agonistes du récepteur bêta de l'hormone thyroïdienne (THR-β), pour améliorer ses effets thérapeutiques.
Mécanisme d'action
TERN-101 exerce ses effets en activant le récepteur X des farnésyles (FXR), un récepteur nucléaire fortement exprimé dans le foie, l'intestin et les reins. L'activation du FXR par TERN-101 conduit à :
Régulation de la synthèse des acides biliaires : L'activation du FXR inhibe la synthèse des acides biliaires, réduisant leur accumulation dans le foie.
Métabolisme des lipides : L'activation du FXR améliore le métabolisme des lipides, réduisant la teneur en graisse du foie.
Effets anti-inflammatoires et antifibrotiques : L'activation du FXR par TERN-101 réduit l'inflammation et la fibrose dans le foie.
Comparaison Avec Des Composés Similaires
TERN-101 est unique en son genre dans son activation hépato-sélective du FXR, ce qui minimise les effets secondaires potentiels associés à l'activation systémique du FXR. Des composés similaires comprennent :
Acide obéticholique : Un autre agoniste du FXR utilisé dans le traitement de la cholangite biliaire primitive et étudié pour la NASH.
Cilofexor : Un agoniste du FXR en développement pour le traitement de la NASH.
Tropifexor : Un autre agoniste du FXR étudié pour son potentiel dans le traitement des maladies du foie.
L'activation hépato-sélective de TERN-101 et son profil de tolérance différencié en font un candidat prometteur pour le traitement de la NASH et d'autres maladies du foie .
Propriétés
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103500-20-4 | |
Record name | TERN-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERN-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERN-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TERN-101 and what is its mechanism of action?
A: TERN-101, also known as LY2562175 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines that plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating FXR, TERN-101 exerts downstream effects such as lowering LDL cholesterol and triglycerides, raising HDL cholesterol, and improving insulin sensitivity. [, ]
Q2: What are the preclinical findings regarding the efficacy of TERN-101 in treating nonalcoholic steatohepatitis (NASH)?
A: Preclinical studies in murine models of NASH have demonstrated that TERN-101 effectively reduces liver steatosis, inflammation, ballooning degeneration, and fibrosis. [, ] These findings suggest that TERN-101 may be a promising therapeutic option for the treatment of NASH.
Q3: What is the pharmacokinetic profile of TERN-101?
A: TERN-101 exhibits favorable pharmacokinetic properties, including sustained target engagement in the liver. [, ] Studies in healthy volunteers revealed that TERN-101 capsules led to a sustained decrease in serum 7α-hydroxy-4-cholesten-3-one, a marker of FXR activation, for up to 24 hours after the last dose. [] This sustained target engagement supports its potential for once-daily dosing in humans.
Q4: What are the different formulations of TERN-101 and how do they differ in terms of bioavailability?
A: TERN-101 has been formulated as both capsules and tablets. [] Pharmacokinetic studies in healthy volunteers showed that TERN-101 tablets had increased bioavailability compared to capsules. [] Specifically, the 24-hour plasma exposure of the 5 mg tablet was similar to that of the 25 mg capsule. []
Q5: Has TERN-101 been investigated in clinical trials for NASH?
A: Yes, TERN-101 has advanced to clinical trials for the evaluation of its safety and efficacy in humans with NASH. [, , , ] Notably, TERN-101 has demonstrated potent target engagement and a favorable exposure-response profile in NASH patients. [] Furthermore, a Phase 2a study (LIFT study) showed that TERN-101 was well-tolerated and demonstrated similar safety and efficacy in NASH patients with and without COVID-19 exposure. []
Q6: What is the safety profile of TERN-101 based on preclinical and clinical data?
A: Preclinical and clinical studies indicate that TERN-101 is generally well-tolerated. [, ] In healthy volunteers, no reports of pruritus, a common side effect of FXR agonists, were observed. [] The LIFT study further supports the favorable safety profile of TERN-101 in NASH patients. []
Q7: Are there any ongoing studies investigating the potential of TERN-101 in combination therapy for NASH?
A: Yes, research is underway to explore the efficacy of TERN-101 in combination with other therapeutic agents for the treatment of NASH. One such study is investigating the combination of TERN-101 with TERN-501, a selective agonist of the thyroid hormone receptor beta (THRβ). [] Preliminary findings suggest that this combination therapy may have synergistic effects in improving NASH outcomes in preclinical models. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.